molecular formula C17H15NO5 B13952957 9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- CAS No. 62418-35-3

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-

Katalognummer: B13952957
CAS-Nummer: 62418-35-3
Molekulargewicht: 313.30 g/mol
InChI-Schlüssel: OWPAMDNNHHBXRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes hydroxy and amino groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- typically involves the following steps:

    Starting Material: The synthesis begins with 9,10-anthracenedione, a common anthraquinone derivative.

    Amination: The amino group is introduced at the 2 position through a nucleophilic substitution reaction using 2-methoxyethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various dyes and pigments.

    Biology: Studied for its potential as an anticancer agent due to its ability to intercalate DNA.

    Medicine: Investigated for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as an analytical reagent.

Wirkmechanismus

The mechanism of action of 9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- involves its interaction with biological molecules:

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, contributing to its anticancer properties.

    Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dihydroxy-9,10-anthracenedione: Known for its use in dyes and pigments.

    1-Amino-4-hydroxy-2-methoxyanthraquinone: Studied for its anticancer properties.

    1,4-Dihydroxy-2-(1-hydroxyethyl)anthracene-9,10-dione: Used in various industrial applications.

Uniqueness

9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- stands out due to its unique combination of hydroxy and amino groups, which enhances its reactivity and versatility in chemical reactions

Eigenschaften

CAS-Nummer

62418-35-3

Molekularformel

C17H15NO5

Molekulargewicht

313.30 g/mol

IUPAC-Name

1,4-dihydroxy-2-(2-methoxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H15NO5/c1-23-7-6-18-11-8-12(19)13-14(17(11)22)16(21)10-5-3-2-4-9(10)15(13)20/h2-5,8,18-19,22H,6-7H2,1H3

InChI-Schlüssel

OWPAMDNNHHBXRM-UHFFFAOYSA-N

Kanonische SMILES

COCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.